
(3-Fluoro-1-methylazetidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-1-metilazetidin-3-il)metanamina es un compuesto químico con la fórmula molecular C₅H₁₁FN₂ y un peso molecular de 118.15 g/mol . Es un derivado de azetidina fluorado, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3-Fluoro-1-metilazetidin-3-il)metanamina típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación del anillo de azetidina.
Fluoración: Introducción del átomo de flúor en la posición 3 del anillo de azetidina.
Metilación: Metilación del átomo de nitrógeno en el anillo de azetidina.
Aminación: Introducción del grupo metanamina en la posición 3 del anillo de azetidina.
Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, pueden variar dependiendo del rendimiento y la pureza deseados del producto final .
Métodos de Producción Industrial
La producción industrial de (3-Fluoro-1-metilazetidin-3-il)metanamina implica escalar los métodos de síntesis de laboratorio. Esto típicamente incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, mientras se minimizan los costos y el impacto ambiental. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
(3-Fluoro-1-metilazetidin-3-il)metanamina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El átomo de flúor puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica pueden llevarse a cabo utilizando reactivos como azida de sodio (NaN₃) y cianuro de potasio (KCN).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .
Aplicaciones Científicas De Investigación
(3-Fluoro-1-metilazetidin-3-il)metanamina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como un precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (3-Fluoro-1-metilazetidin-3-il)metanamina implica su interacción con objetivos moleculares y vías específicas. El átomo de flúor mejora la estabilidad y reactividad del compuesto, permitiéndole interactuar con enzimas, receptores y otras biomoléculas. Estas interacciones pueden modular varios procesos biológicos, haciendo que el compuesto sea una herramienta valiosa en la investigación bioquímica y farmacológica .
Comparación Con Compuestos Similares
Compuestos Similares
(3-Fluoroazetidina): Similar en estructura pero carece de los grupos metilo y metanamina.
(1-Metilazetidina): Carece del átomo de flúor y el grupo metanamina.
(3-Metilazetidina): Carece del átomo de flúor y el grupo metanamina.
Singularidad
(3-Fluoro-1-metilazetidin-3-il)metanamina es única debido a la presencia tanto del átomo de flúor como del grupo metanamina, que confieren propiedades químicas y biológicas distintas. El átomo de flúor mejora la estabilidad y reactividad del compuesto, mientras que el grupo metanamina permite una mayor funcionalización e interacción con objetivos biológicos .
Propiedades
Fórmula molecular |
C5H11FN2 |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
(3-fluoro-1-methylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C5H11FN2/c1-8-3-5(6,2-7)4-8/h2-4,7H2,1H3 |
Clave InChI |
ODIIIAWBIBUYHT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C1)(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


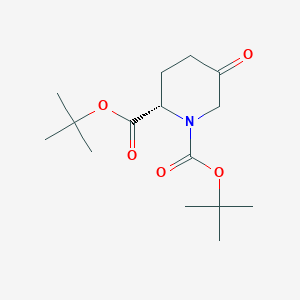
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)



![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
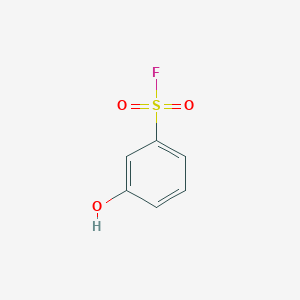
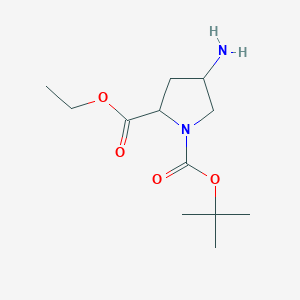
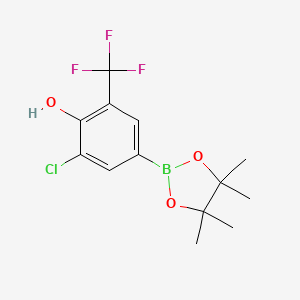
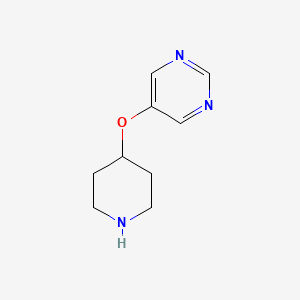

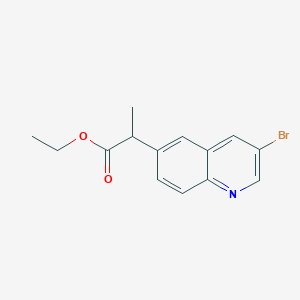

![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)
